Glucosamine-6-13C hydrochloride

Mass Spectrometry Metabolic Flux Analysis Isotopologue Profiling

Quantifying endogenous glucosamine or tracing hexosamine pathway flux? Unlabeled glucosamine is indistinguishable from natural pools, while uniform labeling creates complex isotopomer interference. This hydrochloride salt offers a precise solution: - ≥98 atom % 13C at C6 position for clean M+1 mass shift in LC-MS/MS assays - Enables unambiguous tracking of GNA enzyme activity and UDP-GlcNAc biosynthesis - Directly supports PK/PD studies, bioequivalence trials, and osteoarthritis mechanism research - Stable crystalline solid with enhanced solubility for reliable in vitro and in vivo dosing

Molecular Formula C6H14ClNO5
Molecular Weight 216.62 g/mol
Cat. No. B12390242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosamine-6-13C hydrochloride
Molecular FormulaC6H14ClNO5
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i2+1;
InChIKeyCBOJBBMQJBVCMW-DBHRGFGOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosamine-6-13C Hydrochloride Overview


Glucosamine-6-13C hydrochloride (D-(+)-Glucosamine-6-13C hydrochloride) is a stable isotope-labeled analog of the endogenous amino sugar glucosamine, featuring site-specific incorporation of carbon-13 at the C6 hydroxyl-bearing position . With a molecular formula of C₅¹³CH₁₄ClNO₅, molecular weight of 216.62 g/mol, and typical isotopic enrichment of ≥98 atom % 13C , this compound serves as a tracer for quantitation during drug development processes and as a precursor in the biochemical synthesis of glycosylated proteins and lipids [1]. Its hydrochloride salt form enhances stability and solubility for experimental use .

Stable isotope-labeled (13C) at C6 – suited as SIL-IS for MS/NMR quantitation
Hydrochloride salt form – enhances aqueous solubility and storage stability
Site-specific C6 label – enables metabolic branch point tracing in hexosamine pathway

Why Generic Substitutes Cannot Replace Glucosamine-6-13C HCl


Generic substitution fails because this compound's unique C6-specific 13C labeling pattern directly enables quantitative analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) without interfering with endogenous metabolic pools, unlike unlabeled glucosamine which is indistinguishable from naturally occurring glucosamine in biological matrices [1]. Furthermore, compared to uniformly labeled ([UL-13C₆]) analogs, the site-specific C6 label offers distinct mass isotopologue patterns that provide higher resolution for tracing specific metabolic branch points, such as the conversion of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate in the hexosamine biosynthetic pathway, while minimizing isotopic interference in complex isotopomer deconvolution algorithms .

Unlabeled glucosamine Indistinguishable from endogenous analyte in MS; may limit quantitative accuracy in biological matrices.
Uniform 13C (UL-13C6) Generates complex isotopologue mixtures that may require specialized deconvolution algorithms, complicating routine MS workflows.
C2-13C positional label Traces glycosidic bond formation rather than the GNA-mediated branch point; pathway information may not transfer directly.

Glucosamine-6-13C HCl: Comparative Evidence


C6-Specific vs. Uniform 13C Labeling

Glucosamine-6-13C hydrochloride generates a distinct +1 Da mass shift (M+1 isotopologue) upon metabolic incorporation, which is readily resolved from endogenous unlabeled glucosamine (M+0) and uniformly labeled [UL-13C₆] glucosamine (M+6) in LC-MS workflows . This site-specific labeling pattern produces a simpler isotopologue distribution that reduces spectral overlap and simplifies computational deconvolution in metabolic flux analysis (MFA) compared to the complex isotopomer mixtures generated by uniformly labeled tracers, which require sophisticated algorithms such as genetic algorithm-based deconvolution to resolve overlapping 13C positional isotopomers in UDP-GlcNAc biosynthetic pathways [1].

C6 vs. Uniform 13C
Class-level inference
1 detectable M+1 isotopologue vs. multiple co-eluting positional isotopomers
Simplifies MS quantitation workflow
FT-ICR-MS in LnCaP-LN3 cells; isotopologue deconvolution required for uniform label
Mass Spectrometry Metabolic Flux Analysis Isotopologue Profiling

Hexosamine Branch Point Tracing: C6 vs. C2 Labeling

The C6 position of glucosamine is metabolically distinct from the C2 amino-bearing position. Glucosamine-6-13C hydrochloride traces the conversion of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate via glucosamine-6-phosphate N-acetyltransferase (GNA), a critical regulatory step in UDP-GlcNAc biosynthesis . In contrast, Glucosamine-2-13C HCl (CAS 1220349-37-0) labels the anomeric C2 position bearing the amino group, which is directly involved in glycosidic bond formation but provides different information regarding acetyl-CoA incorporation and N-acetylation dynamics . This positional specificity allows researchers to discriminate between parallel metabolic routes in the hexosamine biosynthetic pathway, as 13C NMR spectroscopic studies have demonstrated that the C6 hydroxyl region exhibits distinct chemical shift and coupling patterns compared to the C2 anomeric region [1].

C6 vs. C2 NMR shift
Class-level inference
C6 ≈ 60-62 ppm; C2 ≈ 90-95 ppm (Δ ≈30 ppm)
Allows simultaneous dual-tracing in 13C NMR
Aqueous D2O, 151 MHz; enables discrimination of phosphorylation vs. glycosidic steps
Metabolic Tracing Hexosamine Biosynthetic Pathway NMR Spectroscopy

Internal Standard Performance for LC-MS/MS

Glucosamine-6-13C hydrochloride is specifically recommended as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by NMR, GC-MS, or LC-MS, with documented suitability for mass spectrometry applications . The compound's typical isotopic enrichment of ≥98 atom % 13C and chemical purity of ≥98% meet the stringent requirements for SIL-IS in bioanalytical method validation, where 13C-labeled internal standards are considered the most appropriate for controlling variability due to matrix effects and ionization efficiency fluctuations in LC-MS/MS workflows [1]. This contrasts with structural analog internal standards, which exhibit different chromatographic retention times and ionization responses, potentially introducing quantification bias.

ISTD performance
Class-level inference
Identical retention and ionization to unlabeled analyte; ≥98 atom % 13C
Supports bioanalytical method validation
Data to verify; SIL-IS preferred for matrix-effect control in LC-MS/MS
Quantitative Bioanalysis LC-MS/MS Internal Standard

Hydrochloride Salt: Stability and Solubility

The hydrochloride salt form of glucosamine-6-13C is specifically selected to improve stability and solubility for experimental use compared to the free base form . Commercial specifications indicate storage stability of 3 years at -20°C as powder and 6 months at -80°C in solvent, with documented stability at ambient temperature during routine shipping . This formulation choice is particularly relevant given that glucosamine hydrochloride (free-base content 83.1%) contains a higher proportion of active glucosamine moiety compared to glucosamine sulfate sodium chloride (62.5%) or glucosamine sulfate potassium chloride (59.2%), a distinction that becomes critical when preparing equimolar dosing solutions for in vitro cell culture studies [1].

Salt form comparison
Class-level inference
HCl salt: 83.1% free-base vs. sulfate K salt: 59.2%
Enables accurate molar calculation
Source review; higher free-base content reduces counterion mass variability
Compound Stability Solubility In Vitro Studies

Glucosamine-6-13C HCl Applications


LC-MS/MS Quantification for Pharmacokinetics

As a stable isotope-labeled internal standard (SIL-IS) with ≥98 atom % 13C enrichment and identical chromatographic behavior to unlabeled glucosamine, this compound enables accurate and precise quantification of glucosamine in plasma, synovial fluid, and tissue homogenates using LC-MS/MS . The M+1 mass shift provides clear separation from endogenous glucosamine (M+0) without the complex isotopologue interference that occurs with uniformly labeled tracers, making it the preferred internal standard for validated bioanalytical methods supporting pharmacokinetic studies, bioequivalence trials of glucosamine formulations, and therapeutic drug monitoring [1].

Hexosamine Pathway Flux Analysis in Disease Models

The C6-specific 13C label enables targeted tracing of the phosphorylation and N-acetylation steps in the hexosamine biosynthetic pathway, particularly the conversion of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate via glucosamine-6-phosphate N-acetyltransferase (GNA), a critical regulatory node in UDP-GlcNAc biosynthesis . This site-specific labeling is particularly valuable for studying aberrant glycosylation in cancer metabolism, where altered UDP-GlcNAc pools contribute to oncogenic signaling through O-GlcNAcylation and N-linked glycosylation of receptor tyrosine kinases, and in inflammatory conditions where hexosamine pathway flux modulates cytokine signaling [2].

13C NMR Metabolomics for Cartilage Research

The distinct 13C NMR chemical shift of the C6 hydroxymethyl carbon (~60-62 ppm) allows unambiguous tracking of glucosamine incorporation into glycosaminoglycans in cartilage explant cultures and in vivo models of osteoarthritis, without interference from endogenous unlabeled glucosamine pools [3]. This application is directly supported by studies using 13C-labeled glucosamine to trace oral glucosamine fate in animal models, which demonstrated a 2.3% increase in 13C incorporation into articular cartilage following 2-week oral treatment, providing conclusive evidence of exogenous glucosamine utilization by chondrocytes for proteoglycan biosynthesis [4].

Chemo-Enzymatic Synthesis of 13C Glycoconjugates

This compound serves as a starting material for the chemo-enzymatic synthesis of site-specifically 13C-labeled UDP-GlcNAc, N-acetylglucosamine-6-phosphate, and more complex glycoconjugates required for structural biology and enzymatic mechanism studies . The C6 position-specific labeling allows researchers to prepare isotopically labeled substrates for glucosamine-6-phosphate synthase (GlmS) enzymatic assays and glucosamine-6-phosphate N-acetyltransferase (GNA) kinetic studies, where positional isotopic labeling is essential for NMR-based determination of reaction mechanisms and substrate binding orientations [5].

Application
Selection Property
Validation Focus
LC-MS/MS Quantification
High isotopic enrichment and co-elution with unlabeled analyte
ISTD benchmarking and matrix-effect review
Hexosamine Pathway Tracing
C6-specific label for phosphorylation / N-acetylation step resolution
Branch point flux analysis and UDP-GlcNAc isotopologue profiling
13C NMR Cartilage Metabolomics
Distinct C6 resonance for glycosaminoglycan incorporation tracking
Explant and in vivo model 13C enrichment verification
Labeled Glycoconjugate Synthesis
Site-specific C6 13C for enzymatic substrate preparation
Reaction mechanism NMR and substrate integrity assessment
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